1,6-Diazabicyclo[5.4.0]undeca-6-ene

Organic Synthesis Cyclization Catalysis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine base, characterized by its sterically hindered structure and potent basicity. With a pKa of 13.5 in water and 23.9 in acetonitrile, it is one of the strongest neutral organic bases available.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Cat. No. B8474594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazabicyclo[5.4.0]undeca-6-ene
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESC1CCN2CCCCN=C2C1
InChIInChI=1S/C9H16N2/c1-3-7-11-8-4-2-6-10-9(11)5-1/h1-8H2
InChIKeyMHSNXACVIOVSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazabicyclo[5.4.0]undeca-6-ene (DBU): A Strong, Hindered Amidine Base for Demanding Organic Synthesis


1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine base, characterized by its sterically hindered structure and potent basicity. With a pKa of 13.5 in water and 23.9 in acetonitrile, it is one of the strongest neutral organic bases available [1][2]. Its low nucleophilicity, a consequence of steric hindrance around the basic nitrogen atoms, makes it a preferred reagent for reactions where side-reactions from nucleophilic attack must be minimized .

Why 1,6-Diazabicyclo[5.4.0]undeca-6-ene Cannot Be Simply Replaced by Other Organic Bases


Substituting DBU with a seemingly similar strong base like triethylamine (TEA), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), or 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to drastically different outcomes. The critical balance of DBU's high basicity, low nucleophilicity, and specific steric profile dictates both reaction rate and selectivity in ways that in-class analogs do not replicate [1][2]. The quantitative data below demonstrates that DBU's performance is not a class-level property but a specific, measurable characteristic.

Quantitative Differentiation of 1,6-Diazabicyclo[5.4.0]undeca-6-ene Against Key Comparators


DBU Exhibits Significantly Higher Catalytic Yield Than Triethylamine and DABCO in Key Cyclization Reactions

In the synthesis of multisubstituted pyrroles, DBU provides a 57% yield under standard conditions, whereas the commonly used alternative bases triethylamine (TEA) and DABCO result in no detectable product (N.D.) under identical conditions [1]. This demonstrates DBU's unique ability to facilitate cyclization where other bases fail.

Organic Synthesis Cyclization Catalysis

DBU's Superior Basicity in Acetonitrile Drives More Effective Deprotonation

In acetonitrile, a common solvent for organic reactions, DBU exhibits a pKa of 23.9, which is notably higher than the closely related amidine base DBN (pKa = 23.4) and the guanidine base TMG (pKa = 23.3) [1]. This higher basicity can be critical for achieving complete deprotonation of weakly acidic substrates.

Physical Organic Chemistry Basicity Non-aqueous Media

DBU is a Superior Catalyst for the Baylis-Hillman Reaction Compared to DABCO

In the Morita-Baylis-Hillman reaction, DBU is described as the 'optimum catalyst', providing adducts at 'much faster rates' than the traditional catalyst DABCO [1]. This kinetic advantage is a key differentiator, especially in large-scale or time-sensitive syntheses.

Organocatalysis Baylis-Hillman Reaction Reaction Kinetics

DBU's Unique Nucleophilicity/Basicity Balance Enables Selective Catalysis

A comparative study of nucleophilicity parameters (N) in acetonitrile shows DBU has an N value of 15.30, which is lower than DABCO (18.80) but higher than MTBD (14.43) [1]. This intermediate nucleophilicity, combined with its high basicity (pKa 24.31 in this study), explains its ability to act as a catalyst in reactions where more nucleophilic bases (e.g., DABCO) would lead to side reactions and less nucleophilic bases would be unreactive [2].

Physical Organic Chemistry Nucleophilicity Selectivity

DBU Hydrolyzes Slower Than DBN, Offering Greater Stability in Aqueous Environments

A stability study revealed that DBN is 'substantially less stable in D2O than DBU', with the difference attributed to 'relief of ring strain upon hydrolysis' [1]. This indicates that DBU is the more robust choice for reactions involving trace water or in biphasic aqueous/organic mixtures, leading to fewer impurities from base degradation.

Stability Hydrolysis Process Chemistry

DBU Drives Significant Epimerization of Poly(L-lactide) While Triethylamine Does Not

In poly(L-lactide) chain modification, DBU induces a substantial degree of epimerization, leading to up to 37% D-stereoisomer formation, while weak bases like triethylamine (TEA) and DMAP cause only a low extent of epimerization [1]. This property makes DBU a powerful tool for altering polymer microstructure in a way that weaker bases cannot achieve.

Polymer Chemistry Organocatalysis Epimerization

High-Value Application Scenarios for 1,6-Diazabicyclo[5.4.0]undeca-6-ene


Accelerating Baylis-Hillman Reactions

For the synthesis of allylic alcohols and related building blocks, DBU is the catalyst of choice for the Baylis-Hillman reaction. As demonstrated in Section 3, it outperforms the traditional catalyst DABCO in terms of reaction rate, making it ideal for accelerating these important C-C bond-forming reactions [1].

Enabling High-Yield Cyclizations Where Other Bases Fail

In the synthesis of complex heterocycles like multisubstituted pyrroles, DBU provides a clear path to the desired product, achieving a 57% yield where triethylamine and DABCO yield no detectable product under the same conditions [1]. This scenario highlights DBU's unique ability to promote challenging cyclizations.

Tailoring Polymer Microstructure via Controlled Epimerization

DBU is a powerful reagent for the post-polymerization modification of polylactides. Unlike weak bases such as triethylamine, DBU induces significant epimerization (up to 37%), allowing chemists to precisely tune polymer properties like crystallinity and degradation rates for specialized applications in biomaterials and drug delivery [1].

Achieving Selective Catalysis Through a Unique Basicity/Nucleophilicity Profile

DBU's combination of high basicity (pKa 24.31 in acetonitrile) and moderate nucleophilicity (N parameter 15.30) makes it a uniquely effective catalyst for reactions where both a strong base and a controlled nucleophile are required. This profile prevents the side reactions often observed with more nucleophilic bases like DABCO while still providing sufficient reactivity to drive the catalytic cycle [1][2].

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